molecular formula C15H17BClNO2 B1387177 1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline CAS No. 1313761-15-7

1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No. B1387177
CAS RN: 1313761-15-7
M. Wt: 289.6 g/mol
InChI Key: KKTLTEUDOYTYMC-UHFFFAOYSA-N
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Description

The compound “1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 7-position and a chlorine atom at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be expected to have an isoquinoline core, with a chlorine atom substituted at the 1-position and a boronate ester group substituted at the 7-position . The boronate ester group is likely to be a tetrahedral boron center with two oxygen atoms and two methyl groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often used in cross-coupling reactions . The boronate ester group can act as a nucleophile in these reactions, coupling with electrophiles in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on the characteristics of the isoquinoline core and the boronate ester and chlorine substituents . For example, the presence of the boronate ester could make the compound more reactive in cross-coupling reactions .

Future Directions

The use of boronate esters in cross-coupling reactions is a rapidly developing field, with potential applications in the synthesis of complex organic molecules . Compounds like “1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline” could therefore have interesting applications in future synthetic chemistry research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

It is known that compounds containing a dioxaborolane group can participate in borylation reactions . This involves the addition of a boron atom to organic compounds, which can significantly alter their chemical properties and reactivity.

Biochemical Pathways

The borylation reactions it participates in can lead to the formation of new compounds with different biochemical properties .

Pharmacokinetics

Its molecular weight of 32860 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The introduction of a boron atom through borylation can significantly alter the properties of the target molecule, potentially leading to changes in its biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.

properties

IUPAC Name

1-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTLTEUDOYTYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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